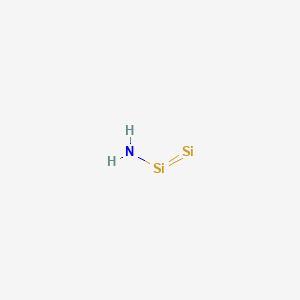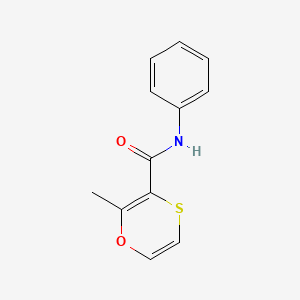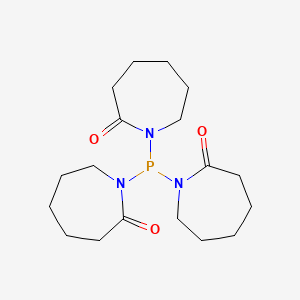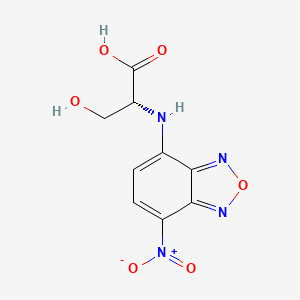
Aminodisilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aminodisilane is an organosilicon compound with the formula Si2H6NH2 It is a derivative of disilane, where one hydrogen atom is replaced by an amino group
Métodos De Preparación
Aminodisilane can be synthesized through several methods. One common synthetic route involves the reaction of disilane (Si2H6) with ammonia (NH3) under controlled conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the substitution of a hydrogen atom with an amino group. Another method involves the reaction of chlorosilanes with ammonia or amines, followed by reduction to yield this compound .
In industrial settings, this compound is often produced using high-purity precursors and advanced chemical vapor deposition (CVD) techniques. These methods ensure the production of high-quality this compound with minimal impurities, making it suitable for use in semiconductor manufacturing and other high-tech applications .
Análisis De Reacciones Químicas
Aminodisilane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to form silicon dioxide (SiO2) and other silicon-containing compounds.
Reduction: Reduction of this compound can lead to the formation of disilane and ammonia.
Substitution: this compound can undergo substitution reactions with various reagents, leading to the formation of different organosilicon compounds.
Aplicaciones Científicas De Investigación
Aminodisilane has a wide range of applications in scientific research and industry:
Chemistry: In chemistry, this compound is used as a precursor for the synthesis of various silicon-containing compounds.
Biology: this compound is used in the development of biocompatible materials and coatings.
Industry: this compound is widely used in the semiconductor industry for the deposition of silicon-based thin films.
Mecanismo De Acción
The mechanism of action of aminodisilane involves its interaction with various molecular targets and pathways. In chemical reactions, this compound acts as a source of silicon and amino groups, facilitating the formation of silicon-containing compounds. Its reactivity is influenced by the presence of the amino group, which can participate in various chemical transformations .
In industrial applications, this compound is used in chemical vapor deposition processes to deposit thin films of silicon dioxide and other materials. The deposition process involves the thermal decomposition of this compound, leading to the formation of a silicon-containing film on the substrate .
Comparación Con Compuestos Similares
Aminodisilane can be compared with other similar compounds, such as hexamethyldisilane and hexa(amino)disilanes:
Hexamethyldisilane: This compound has the formula Si2(CH3)6 and is used as a precursor for the synthesis of various organosilicon compounds.
Hexa(amino)disilanes: These compounds contain multiple amino groups and are used in the synthesis of complex silicon-based materials.
This compound is unique in its combination of silicon and amino functionalities, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
H2NSi2 |
|---|---|
Peso molecular |
72.19 g/mol |
InChI |
InChI=1S/H2NSi2/c1-3-2/h1H2 |
Clave InChI |
IFKHAUGBYOEXKP-UHFFFAOYSA-N |
SMILES canónico |
N[Si]=[Si] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Benzene, 1-methyl-4-[[(1Z)-2-phenylethenyl]sulfinyl]-](/img/structure/B14274031.png)


